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Cat. No.: B10818677 Get Quote

A Comparative Analysis of the LSD1 Inhibitors T-448 and GSK2879552

This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific

Demethylase 1 (LSD1), T-448 and GSK2879552, for researchers, scientists, and drug

development professionals. While both compounds target the same epigenetic enzyme, their

development paths, and preclinical/clinical findings indicate distinct profiles, particularly

concerning their therapeutic applications and safety.

Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone

H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator

of gene expression and is implicated in various physiological and pathological processes,

including cancer and neurological disorders. Consequently, it has emerged as a promising

therapeutic target. This guide compares T-448 and GSK2879552, two potent LSD1 inhibitors.

Mechanism of Action
Both T-448 and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct

with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This

irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci,

thereby altering gene expression.
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Shared Mechanism of Action of T-448 and GSK2879552.

Comparative Data
The following tables summarize the available quantitative and qualitative data for T-448 and

GSK2879552.

Table 1: General Compound Information
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Feature T-448 GSK2879552

Target
Lysine-Specific Demethylase 1

(LSD1/KDM1A)

Lysine-Specific Demethylase 1

(LSD1/KDM1A)

Mechanism Irreversible inhibitor Irreversible inhibitor

Therapeutic Area

(Investigated)

Central Nervous System

(CNS) disorders
Oncology (SCLC, AML)

Clinical Development Preclinical Phase I (Terminated)

Table 2: Preclinical Efficacy
Parameter T-448 GSK2879552

In Vitro Potency

Enhances H3K4me2 level at

0.1 µM in primary rat neurons.

[2]

IC50 of 24 nM.[3]

Cellular Effects
Increases Ucp2 mRNA

expression in neurons.[2]

Potent anti-proliferative effects

in some AML and SCLC cell

lines.[1][4]

In Vivo Models

Improves learning function in

an NMDAR hypofunction

mouse model at 10 mg/kg.[2]

Inhibited tumor growth in

SCLC xenograft models.[5]

Key Differentiator
Minimal impact on LSD1-

GFI1B complex.[2][6]
-

Table 3: Safety and Tolerability

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6785089/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1120911/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785089/
https://www.researchgate.net/publication/277897788_212_Novel_anti-tumor_activity_of_targeted_LSD1_inhibition_by_GSK2879552
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785089/
https://www.medchemexpress.com/GSK2879552.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6785089/
https://pubmed.ncbi.nlm.nih.gov/30580376/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Effect T-448 GSK2879552

Thrombocytopenia

No change in blood cell

numbers at effective doses in

mice.[2]

A common treatment-related

adverse event in clinical trials.

[7][8]

Other Adverse Events
Not reported in available

literature.

Encephalopathy, fatigue,

nausea.[7][8]

Clinical Outcome -

Clinical trials terminated due to

an unfavorable risk-benefit

profile.[7][9]

Detailed Experimental Protocols
T-448: Assessment of In Vivo Efficacy in a Mouse Model
of NMDAR Hypofunction

Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.

Treatment: T-448 was administered orally at a dose of 10 mg/kg.

Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm

for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).

Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels

of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using

chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[2]
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Experimental Workflow for T-448 In Vivo Efficacy.

GSK2879552: Phase I Clinical Trial in
Relapsed/Refractory SCLC
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Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part

2, not conducted) study (NCT02034123).[7]

Patient Population: Patients (≥18 years old) with relapsed or refractory SCLC after at least

one platinum-containing chemotherapy regimen.[7]

Treatment: GSK2879552 was administered orally in escalating doses.

Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and

regimen of GSK2879552.[7]

Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD)

parameters and measure the disease control rate.[7]

Safety Monitoring: Regular monitoring of adverse events, with a particular focus on

hematological toxicities like thrombocytopenia.[7]

Enrollment of Relapsed/Refractory SCLC Patients

Dose Escalation of Oral GSK2879552

Continuous Safety Monitoring (AEs, Labs) Pharmacokinetic and Pharmacodynamic Analysis Assessment of Disease Control Rate

Risk-Benefit Assessment

Trial Termination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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